3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
CAS No.:
Cat. No.: VC13629666
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14O5 |
---|---|
Molecular Weight | 286.28 g/mol |
IUPAC Name | 3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3 |
Standard InChI Key | DRDRYGIIYOPBBZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O |
Canonical SMILES | COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Licochalcone B (LicB) belongs to the chalcone family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated ketone system. Its systematic IUPAC name, 3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, reflects its substitution pattern: a 3,4-dihydroxy-2-methoxy group on the A-ring and a 4-hydroxyphenyl group on the B-ring . The molecular formula is C₁₆H₁₄O₅, with a molar mass of 286.28 g/mol and a mono-isotopic mass of 286.084124 Da .
Table 1: Key Chemical Properties of Licochalcone B
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₄O₅ | |
Average Mass | 286.28 g/mol | |
SMILES Notation | COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |
InChI Key | DRDRYGIIYOPBBZ-UHFFFAOYSA-N | |
CAS Registry Number | 58749-23-8 |
The compound’s stereochemistry is defined by the E-configuration of the α,β-unsaturated ketone, which is critical for its bioactivity .
Natural Occurrence and Synthesis
LicB is predominantly isolated from licorice roots (Glycyrrhiza spp.), though it has also been identified in Euphorbia helioscopia and other medicinal plants . Synthetic routes to LicB typically involve Claisen-Schmidt condensation between appropriate benzaldehyde and acetophenone derivatives, followed by selective methylation and hydroxylation to achieve the desired substitution pattern .
Pharmacological Activities
Anti-Cancer Effects
LicB demonstrates potent anti-proliferative activity against multiple cancer cell lines. In human leukemia cells, it induces apoptosis via caspase-3 and caspase-9 activation, coupled with upregulation of pro-apoptotic Bax and suppression of anti-apoptotic Bcl-2 . A study on HepG2 hepatocarcinoma cells revealed that LicB (IC₅₀ = 12.5 μM) arrests the cell cycle at the G2/M phase by modulating p53 and p21 expression, thereby inhibiting uncontrolled proliferation .
Mechanistic Insights:
-
PI3K/Akt/mTOR Inhibition: LicB suppresses this oncogenic pathway, reducing tumor growth and metastasis .
-
Reactive Oxygen Species (ROS) Generation: LicB elevates intracellular ROS, triggering mitochondrial dysfunction and apoptosis .
Anti-Inflammatory and Antioxidant Properties
LicB inhibits the NLRP3 inflammasome, a key driver of inflammation in conditions like arthritis and colitis . By blocking NLRP3 assembly, it reduces interleukin-1β (IL-1β) and interleukin-18 (IL-18) secretion. Additionally, LicB activates the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes such as HO-1 and NQO1 .
Key Findings:
-
In LPS-stimulated macrophages, LicB (10 μM) reduced TNF-α and IL-6 levels by 60% and 55%, respectively .
-
LicB’s antioxidant capacity (EC₅₀ = 8.2 μM in DPPH assay) surpasses that of standard antioxidants like ascorbic acid .
Hepatoprotective and Neuroprotective Roles
LicB mitigates liver injury by attenuating oxidative stress and inflammation in ethanol-induced hepatotoxicity models . It also shows promise in neurodegenerative diseases, where it inhibits β-amyloid aggregation and enhances neuronal survival via BDNF/Nrf2 signaling .
Mechanisms of Action
Modulation of Signaling Pathways
-
NF-κB Pathway: LicB inhibits IκBα phosphorylation, preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene expression .
-
MAPK Pathway: It suppresses p38 and JNK phosphorylation, curbing inflammatory cytokine production .
Epigenetic Regulation
Emerging evidence suggests LicB modulates histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), potentially reversing aberrant epigenetic changes in cancer cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume